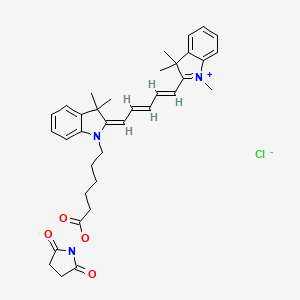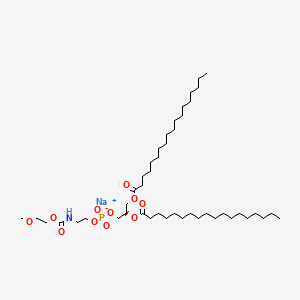
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride
Übersicht
Beschreibung
“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1423027-24-0 . It has a molecular weight of 279.77 . The IUPAC name for this compound is “(2-methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” and its Inchi Code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H .
Molecular Structure Analysis
The Inchi Code for “(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” provides information about its molecular structure. The code is 1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis
“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” is a powder with a molecular weight of 279.77 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride” may be used as a reagent in chemical synthesis, particularly in the formation of carbamate bonds for protecting amines during synthesis processes. This is inferred from the use of similar compounds like 2-methoxyphenyl isocyanate, which serves as a chemoselective protecting group for amines .
Pharmaceutical Research
Compounds with methoxyphenyl groups are often involved in the synthesis of pharmaceuticals. The specific compound could potentially be used in the development of new medications, especially considering its structural similarity to other methoxyphenyl compounds used in drug synthesis .
Antioxidant Research
Related compounds have been studied for their antioxidant properties . This compound could also be investigated for potential antioxidant activity.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2;/h3-10,15H,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIBPKKWIVYKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-methoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)









